molecular formula C7H13NO2 B2457227 8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane CAS No. 1556097-32-5

8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane

Cat. No. B2457227
CAS RN: 1556097-32-5
M. Wt: 143.186
InChI Key: YSZZHPCPRBBHQY-UHFFFAOYSA-N
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Description

“8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane” is a chemical compound with the molecular formula C5H9NO2 . It has an average mass of 115.131 Da and a monoisotopic mass of 115.063332 Da .


Synthesis Analysis

The synthesis of 2-azaspiro[3.4]octane, which is structurally similar to the compound , has been explained in a study . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications .


Molecular Structure Analysis

The molecular structure of “8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane” can be represented by the SMILES notation C1COC2(N1)COC2 . The compound has 3 hydrogen bond acceptors and 1 hydrogen bond donor .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm³ . Its boiling point is 200.8±40.0 °C at 760 mmHg . The vapour pressure is 0.3±0.4 mmHg at 25°C . The enthalpy of vaporization is 43.7±3.0 kJ/mol . The flash point is 66.7±16.8 °C . The index of refraction is 1.509 . The molar refractivity is 28.2±0.4 cm³ . The polar surface area is 30 Ų . The polarizability is 11.2±0.5 10^-24 cm³ . The surface tension is 38.9±5.0 dyne/cm . The molar volume is 94.6±5.0 cm³ .

Scientific Research Applications

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids, a family of compounds with intriguing biological activities. Researchers worldwide have directed their efforts toward stereoselective preparation of this fundamental structure. While most approaches involve enantioselective construction of an acyclic starting material, some innovative methodologies achieve stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes using achiral tropinone derivatives .

Building Block for Chemical Synthesis

8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane, with its unique molecular structure, offers versatility as a building block in advanced chemical synthesis. Its CAS number (1556097-32-5) and molecular weight (143.18 g/mol) make it a powerful tool for designing novel compounds and exploring synthetic pathways.

Catalytic Transformations

Investigations into the catalytic properties of 8-ethyl-2,5-dioxa-8-azaspiro[3.4]octane derivatives could reveal their potential in various transformations. From asymmetric reactions to metal-catalyzed processes, these compounds may contribute to greener and more efficient synthetic methodologies.

properties

IUPAC Name

8-ethyl-2,5-dioxa-8-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-8-3-4-10-7(8)5-9-6-7/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZZHPCPRBBHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC12COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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